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Compound of Interest

6'-O-Cinnamoyl-8-epikingisidic
Compound Name: o
aci

cat. No.: B1159771

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6'-O-trans-cinnamoyl! 8-
epikingisidic acid, a naturally occurring secoiridoid. The information is curated for researchers,
scientists, and professionals in drug development, with a focus on its chemical properties,
isolation, and potential biological significance.

Chemical Identity and Synonyms

6'-O-trans-cinnamoy! 8-epikingisidic acid is a secoiridoid glycoside isolated from the dried fruits
of Ligustrum lucidum AIT, a plant used in traditional Chinese medicine.[1][2] Its chemical
structure is characterized by a cinnamoyl group attached to the glucose moiety of the 8-
epikingisidic acid core.

For clarity in research and documentation, the following synonyms and identifiers are
recognized for this compound:
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Identifier Type

Value

Systematic Name

6'-O-trans-cinnamoyl 8-epikingisidic acid

Common Synonym

6'-O-Cinnamoyl-8-epikingisidic acid

CAS Number 1403984-03-1
Molecular Formula C25H28012
Molecular Weight 520.48 g/mol

Chemical Class

Secoiridoid, Phenylpropanoid

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 6'-O-trans-cinnamoy!| 8-

epikingisidic acid, primarily derived from the work of Aoki et al. (2012). This data is crucial for

the identification and characterization of the compound.

Property

Value

Appearance

Amorphous Powder

Optical Rotation

[a]D24 -85.0° (c 0.1, MeOH)

UV (MeOH) Amax (log €)

218 (4.28), 223 (4.24), 279 (4.32) nm

IR (KBr) vmax

3421, 1705, 1636, 1603 cm-1

HR-ESI-MS m/z

543.1526 [M+Na]+ (Calcd for C25H28012Na,
543.1529)

NMR Spectroscopic Data

The 'H and 3C NMR data are fundamental for the structural elucidation of the molecule. The

following data was recorded in CDsOD.
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Position 13C (dc) 1H (0H, J in Hz)
Aglycon

1 94.5 5.86 (5)

3 152.9 7.49 (s)

4 109.8

5 31.8 2.68 (m)

6 325 1.83 (m), 2.05 (m)
7 131.0

8 129.5 5.35(t, 7.8)

9 46.5 2.51(d, 9.9)

10 20.8 1.05 (d, 6.9)

11 170.0

OMe 51.9 3.66 (s)

Glucose

1 99.8 4.80 (d, 7.8)

2' 74.6 3.29 (dd, 7.8, 9.0)
3 78.0 3.47 (t, 9.0

4' 71.7 3.41 (t, 9.0

5' 75.3 3.69 (ddd, 2.1, 5.7, 9.0)
6'a 64.8 4.51 (dd, 2.1, 12.0)
6'b 4.33 (dd, 5.7, 12.0)

Cinnamoyl

1" 168.3

2" 120.0 6.46 (d, 16.2)
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3" 146.4 7.69 (d, 16.2)
4" 135.8

5", 9" 129.9 7.62 (m)

6", 8" 130.0 7.41 (m)

7" 131.6 7.41 (m)

Experimental Protocols

The following protocol for the isolation and purification of 6'-O-trans-cinnamoyl 8-epikingisidic
acid is based on the methodology reported by Aoki et al. in the Chemical & Pharmaceutical
Bulletin (2012).

Plant Material and Extraction

e Plant Material: Dried fruits of Ligustrum lucidum AIT. were used as the starting material.
o Extraction: The dried fruits (5.0 kg) were extracted three times with methanol (MeOH) at

room temperature for seven days each. The combined MeOH extracts were concentrated

under reduced pressure to yield a crude extract (1.2 kQ).

Fractionation and Isolation Workflow

The crude extract was subjected to a multi-step fractionation and chromatographic purification

process to isolate the target compound.
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Isolation workflow for 6'-O-trans-cinnamoyl 8-epikingisidic acid.

» Solvent Partitioning: The crude extract was suspended in water (H20) and partitioned with
ethyl acetate (EtOAc). The Hz20-soluble fraction (800 g) was retained for further purification.

e Diaion HP-20 Chromatography: The H20-soluble fraction was subjected to column
chromatography on Diaion HP-20. The column was eluted sequentially with H20, 50%
agueous MeOH, and MeOH.

» Silica Gel Chromatography: The 50% MeOH eluate was further purified by silica gel column
chromatography, eluting with a chloroform (CHCI3)-MeOH gradient system.

o ODS Chromatography: Fractions containing the target compound were pooled and subjected
to octadecylsilyl (ODS) column chromatography with a MeOH-H20 gradient elution to yield
the pure 6'-O-trans-cinnamoyl 8-epikingisidic acid (25 mg).

Biological Activity and Signaling Pathways
(Inferred)

Currently, there is a lack of specific studies on the biological activity of 6'-O-trans-cinnamoyl 8-
epikingisidic acid. However, based on the known activities of other secoiridoids isolated from
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Ligustrum lucidum and the presence of the cinnamoyl moiety, potential areas of interest for
future research include anti-inflammatory and osteogenic activities.

Potential Anti-inflammatory Activity

Many secoiridoids from Ligustrum lucidum have demonstrated anti-inflammatory properties.
The proposed mechanism often involves the inhibition of pro-inflammatory mediators. The
cinnamoyl group in the structure of the target compound is also a feature of other known anti-
inflammatory agents. A plausible, though currently hypothetical, signaling pathway that could
be investigated is the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells)
pathway.
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Hypothesized anti-inflammatory signaling pathway.

This diagram illustrates a potential mechanism where 6'-O-trans-cinnamoyl 8-epikingisidic acid
might inhibit the NF-kB signaling pathway, a key regulator of inflammation. It is important to
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note that this is a hypothetical pathway and requires experimental validation.

Potential Osteogenic Activity

Several compounds isolated from Ligustrum lucidum have been reported to promote
osteogenic differentiation. This suggests that 6'-O-trans-cinnamoyl 8-epikingisidic acid could
also be investigated for its potential role in bone formation. Key markers for osteogenic activity
include alkaline phosphatase (ALP) activity and calcium deposition in osteoblast precursor
cells.

Conclusion and Future Directions

6'-O-trans-cinnamoy! 8-epikingisidic acid is a well-characterized secoiridoid from Ligustrum
lucidum. While its chemical properties and isolation have been established, its biological
functions remain unexplored. Future research should focus on evaluating its potential anti-
inflammatory and osteogenic properties, as suggested by the activities of related compounds
from the same plant source. Such studies would be valuable for drug discovery and
development, particularly in the areas of inflammatory diseases and bone regeneration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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